molecular formula C5H10FNO B14029145 (3S,4R)-4-Fluoro-1-methylpyrrolidin-3-ol

(3S,4R)-4-Fluoro-1-methylpyrrolidin-3-ol

Katalognummer: B14029145
Molekulargewicht: 119.14 g/mol
InChI-Schlüssel: VDOLWAQYIDIFME-UHNVWZDZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-Fluoro-1-methylpyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate fluorinated aromatic compounds and pyrrolidine derivatives.

    Reaction Conditions: The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like methanol or dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improve the efficiency and safety of the process. The use of automated systems also helps in monitoring and optimizing the reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

(3S,4R)-4-Fluoro-1-methylpyrrolidin-3-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

(3S,4R)-4-Fluoro-1-methylpyrrolidin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: As an intermediate in the synthesis of pharmaceuticals, it plays a crucial role in drug development.

    Industry: It is used in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of (3S,4R)-4-Fluoro-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. In the context of its use as an intermediate in pharmaceutical synthesis, the compound’s effects are primarily related to its role in the formation of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved depend on the specific API being synthesized .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3S,4R)-4-Fluoro-1-methylpyrrolidin-3-ol is unique due to its specific stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of certain pharmaceuticals. Its chiral nature allows for the production of enantiomerically pure drugs, which is crucial for their efficacy and safety .

Eigenschaften

Molekularformel

C5H10FNO

Molekulargewicht

119.14 g/mol

IUPAC-Name

(3S,4R)-4-fluoro-1-methylpyrrolidin-3-ol

InChI

InChI=1S/C5H10FNO/c1-7-2-4(6)5(8)3-7/h4-5,8H,2-3H2,1H3/t4-,5+/m1/s1

InChI-Schlüssel

VDOLWAQYIDIFME-UHNVWZDZSA-N

Isomerische SMILES

CN1C[C@@H]([C@@H](C1)F)O

Kanonische SMILES

CN1CC(C(C1)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.